molecular formula C9H7BrClN3O2 B13705559 Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate

Cat. No.: B13705559
M. Wt: 304.53 g/mol
InChI Key: JWLGPRLARQSEKA-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to the imidazo[1,5-c]pyrimidine ring. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives in the presence of a catalyst . The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine atoms contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-8(15)6-7-5(10)3-12-9(11)14(7)4-13-6/h3-4H,2H2,1H3

InChI Key

JWLGPRLARQSEKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CN=C(N2C=N1)Cl)Br

Origin of Product

United States

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